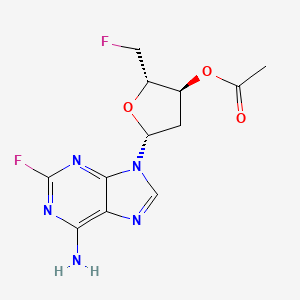
3'-O-Acetyl-2',5'-dideoxy-2,5'-difluoroadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-Acetyl-2’,5’-dideoxy-2,5’-difluoroadenosine: is a synthetic nucleoside analog. This compound is characterized by the presence of acetyl and fluorine groups, which modify the standard adenosine structure. These modifications can significantly alter the compound’s chemical properties and biological activity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Acetyl-2’,5’-dideoxy-2,5’-difluoroadenosine typically involves multiple steps, starting from a suitable adenosine derivative. The key steps include:
Deoxygenation: The removal of hydroxyl groups at the 2’ and 5’ positions can be accomplished using reagents like tributyltin hydride and azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-O-Acetyl-2’,5’-dideoxy-2,5’-difluoroadenosine can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The fluorine atoms can be replaced by hydrogen atoms under reductive conditions.
Substitution: The acetyl and fluorine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group would yield a carboxylic acid derivative, while reduction of the fluorine atoms would produce a deoxyadenosine analog.
Scientific Research Applications
3’-O-Acetyl-2’,5’-dideoxy-2,5’-difluoroadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound can be used to study the effects of nucleoside modifications on DNA and RNA function.
Industry: The compound can be used in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 3’-O-Acetyl-2’,5’-dideoxy-2,5’-difluoroadenosine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The acetyl and fluorine modifications can inhibit enzymes involved in DNA and RNA synthesis, leading to cell death or inhibition of viral replication. The specific molecular targets and pathways affected by this compound are still under investigation, but it is believed to interact with polymerases and other nucleic acid-binding proteins.
Comparison with Similar Compounds
Similar Compounds
3’,5’-Di-O-acetyl-2’-deoxy-2’-fluorouridine: Another nucleoside analog with acetyl and fluorine modifications.
2’,3’-Di-O-acetyl-5’-deoxy-5-fluorocytidine: A cytidine analog with similar modifications.
Uniqueness
3’-O-Acetyl-2’,5’-dideoxy-2,5’-difluoroadenosine is unique due to its specific combination of acetyl and fluorine modifications at the 3’, 2’, and 5’ positions. This unique structure imparts distinct chemical and biological properties, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
675127-94-3 |
|---|---|
Molecular Formula |
C12H13F2N5O3 |
Molecular Weight |
313.26 g/mol |
IUPAC Name |
[(2S,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-(fluoromethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H13F2N5O3/c1-5(20)21-6-2-8(22-7(6)3-13)19-4-16-9-10(15)17-12(14)18-11(9)19/h4,6-8H,2-3H2,1H3,(H2,15,17,18)/t6-,7+,8+/m0/s1 |
InChI Key |
SWCHLXBGDMGOSO-XLPZGREQSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1CF)N2C=NC3=C(N=C(N=C32)F)N |
Canonical SMILES |
CC(=O)OC1CC(OC1CF)N2C=NC3=C(N=C(N=C32)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


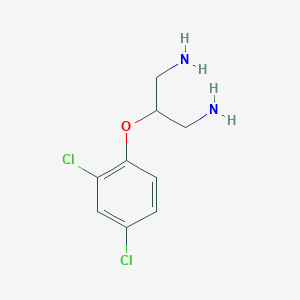
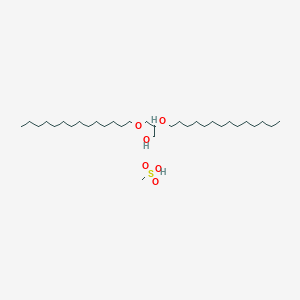
![(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B15159451.png)
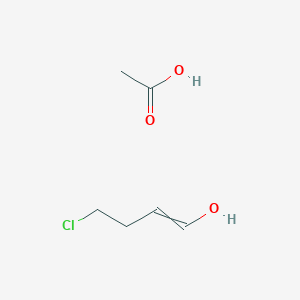
![N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide](/img/structure/B15159463.png)
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)
![1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B15159475.png)
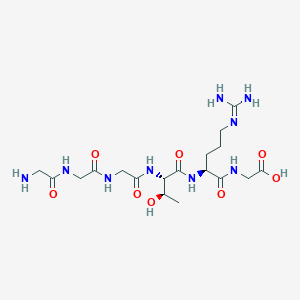
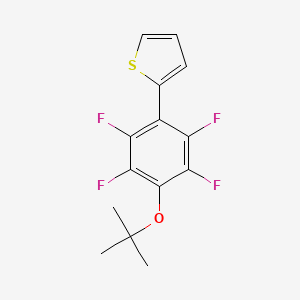
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)

![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)
![N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine](/img/structure/B15159514.png)
![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)
